2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine
Description
2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine is a substituted phenoxyethylamine derivative characterized by a central aromatic ring with three distinct substituents: a chlorine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 5-position. The ethanamine side chain (-CH2CH2NH2) attached to the phenoxy group distinguishes it from simpler aryl ethers. The compound’s stereoelectronic properties, influenced by its substituents, may modulate solubility, bioavailability, and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)10-7-11(13)9(3)6-12(10)15-5-4-14/h6-8H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZGMLJESZUTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine typically involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyethanol intermediate, which is then converted to the ethanamine derivative through a nucleophilic substitution reaction with ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dechlorinated products or alkylated derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted phenoxyethanamines.
Scientific Research Applications
2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 [5-(4-Chlorophenyl)-2-furyl]methylamine (CAS: 39170-14-4)
- Structure : Features a furan ring substituted with a 4-chlorophenyl group and a methylamine side chain.
- Key Differences: Aromatic System: The target compound uses a phenoxy ring, while the analogue employs a furan ring. The furan’s oxygen atom introduces different electronic effects (e.g., increased electron density) compared to the phenoxy group.
2.1.2 4-Chloro-2-methylphenoxyethylamine
- Structure : Lacks the isopropyl group at the 2-position.
- Key Differences :
Physicochemical Properties
Biological Activity
2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine, a compound classified under substituted phenoxyethylamines, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine is C15H20ClNO, with a molecular weight of approximately 265.78 g/mol. The compound features a chloro-substituted aromatic ring, an ethylamine moiety, and is characterized by its unique structural properties that influence its biological interactions.
The mechanism of action involves the compound's interaction with specific molecular targets within cells, including:
- Receptors : It may act as an agonist or antagonist at various receptors, modulating cellular signaling pathways.
- Enzymes : The compound could influence enzymatic activity related to metabolic processes.
Research indicates that the compound's structure suggests it may modulate certain biochemical processes, although the precise pathways remain under investigation .
Pharmacological Properties
Research has identified several potential pharmacological properties of 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine:
Case Studies
Recent studies have focused on the biological activity of structurally related compounds. For instance:
- Chlorothymol Derivatives : Research found that chlorothymol exhibited antimicrobial properties and prevented biofilm formation in MRSA. This highlights the importance of structural modifications in enhancing biological activity .
- Analogues : A study synthesized over 30 analogues of phenoxyethylamines, showing promising biological activity with some compounds exhibiting IC50 values in the nanomolar range against cancer cell lines . This indicates the potential efficacy of structural variants like 2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethanamine.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
